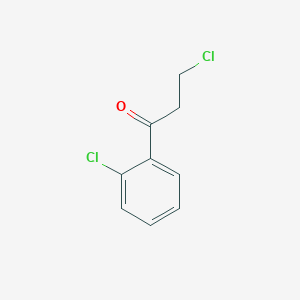

3-Chloro-1-(2-chlorophenyl)propan-1-one

Description

Contextual Significance in Halogenated Organic Compounds

Halogenated organic compounds, which include alkyl and aryl halides, are fundamental building blocks and intermediates in organic synthesis. lookchem.com The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical properties, including polarity, reactivity, and biological activity. pharmacompass.com These compounds are used extensively as solvents and as starting materials for a vast array of more complex molecules. lookchem.com

The C-X (Carbon-halogen) bond is a key functional group, with its reactivity being central to many synthetic transformations, such as nucleophilic substitution and elimination reactions. pharmacompass.com In the case of 3-Chloro-1-(2-chlorophenyl)propan-1-one, the presence of two chlorine atoms—one on the aliphatic chain and one on the aromatic ring—offers multiple sites for potential chemical modification, making it, in theory, a versatile synthetic intermediate.

Structural Classification and Research Landscape within Propanone Derivatives

This compound belongs to the family of propanone derivatives, specifically the substituted propiophenones. Propiophenone (1-phenylpropan-1-one) and its derivatives are common intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

While there is a significant body of research on related isomers, the research landscape for the specific ortho-chloro substituted compound is sparse. For instance, its isomer, 3'-Chloropropiophenone (B116997) or 1-(3-chlorophenyl)propan-1-one, is a known biochemical reagent used in life science research and as a precursor in the synthesis of other molecules. medchemexpress.comprepchem.com Similarly, compounds like 2-Chloro-1-(3-chlorophenyl)propan-1-one are documented as critical intermediates for synthesizing chiral alcohols used in drug development. The lack of corresponding detailed research findings for this compound suggests it is either not a preferred intermediate or its synthesis and isolation are not economically or synthetically viable for most applications.

| Property | 3-Chloropropiophenone (B135402) | 3-Chloro-1-phenyl-1-propanone | 2-Bromo-1-(3-chlorophenyl)-1-propanone |

| CAS Number | 34841-35-5 | 936-59-4 | 34911-51-8 |

| Molecular Formula | C₉H₉ClO | C₉H₉ClO | C₉H₈BrClO |

| Molecular Weight | 168.62 g/mol | 168.62 g/mol | 247.52 g/mol |

| Appearance | White to off-white solid | Not specified | Colorless to pale yellow liquid |

| Boiling Point | Not specified | Not specified | 148-148.5 °C @ 9 Torr |

| Melting Point | ~40 °C | 45.9-48.7 °C | Not specified |

This table is generated for illustrative purposes based on available data for related compounds to demonstrate the type of detailed findings that are absent for this compound. medchemexpress.comprepchem.comchemicalbook.comechemi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

3-chloro-1-(2-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H8Cl2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2 |

InChI Key |

SKVQYKSVEXCHSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 1 2 Chlorophenyl Propan 1 One

Established Synthetic Routes and Mechanistic Investigations

The creation of the target compound relies on well-documented synthetic routes that allow for the construction of the ketone functional group and the introduction of the chloro substituents on both the aromatic ring and the aliphatic side chain.

Friedel-Crafts Acylation Approaches to Related Chlorophenyl Propanones

Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. byjus.commasterorganicchemistry.com This reaction is a primary route for synthesizing 1-(chlorophenyl)propan-1-one precursors. The reaction typically involves treating an aromatic compound, in this case, chlorobenzene (B131634), with an acylating agent in the presence of a Lewis acid catalyst. byjus.comchemchart.com

The mechanism begins with the formation of a highly electrophilic acylium ion from the acyl halide and the Lewis acid catalyst. jove.comkhanacademy.org This acylium ion is then attacked by the electron-rich aromatic ring, leading to a temporary loss of aromaticity and the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex. byjus.comjove.com Aromaticity is restored when a proton is eliminated from the ring, yielding the final aryl ketone product and regenerating the catalyst. byjus.comwikipedia.org

The chlorine substituent on the chlorobenzene ring is an ortho-, para-directing group in electrophilic aromatic substitution. However, the formation of the ortho-substituted product, 1-(2-chlorophenyl)propan-1-one, can be influenced by steric hindrance, often leading to a mixture of ortho and para isomers, with the para product frequently being the major one. doubtnut.com

Lewis acids are essential catalysts in Friedel-Crafts acylation, with aluminum chloride (AlCl₃) being one of the most commonly used. masterorganicchemistry.comquora.com The primary role of the Lewis acid is to activate the acylating agent. byjus.comquora.com It coordinates with the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage to generate a resonance-stabilized acylium ion (RCO⁺). jove.comvedantu.com This acylium ion is a potent electrophile required for the attack on the aromatic ring. byjus.comvedantu.com

Unlike in Friedel-Crafts alkylation, the Lewis acid catalyst in acylation is often required in stoichiometric or even excess amounts. wikipedia.org This is because the product, an aryl ketone, is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst. wikipedia.org This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. The final ketone product is liberated from this complex during an aqueous workup step. wikipedia.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Widely used for various aromatic substrates; highly reactive. quora.comgoogle.com |

| Ferric Chloride | FeCl₃ | A common alternative to AlCl₃, sometimes offering different selectivity. masterorganicchemistry.comgoogle.com |

| Boron Trifluoride | BF₃ | Used as a catalyst, often in combination with other acids. google.com |

| Zinc Chloride | ZnCl₂ | A milder Lewis acid, suitable for more activated aromatic rings. wikipedia.orggoogle.com |

The choice of acylating agent is critical for the synthesis of the target molecule. For preparing 3-Chloro-1-(2-chlorophenyl)propan-1-one, the logical acylating agent is 3-chloropropionyl chloride. tandfonline.comthieme-connect.com This bifunctional molecule contains both the acyl chloride group necessary for the Friedel-Crafts reaction and the chloroethyl side chain required in the final product structure. thieme-connect.com Alternatives such as 3-chloropropionic acid or its anhydride can also be used, though acyl chlorides are generally more reactive. vedantu.commdpi.com

Reaction conditions must be carefully controlled to ensure optimal yield and selectivity. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the Lewis acid catalyst and the acylating agent. quora.com An inert organic solvent, such as dichloromethane (B109758) or carbon disulfide, is often used. chemicalbook.com The temperature is usually kept low, often starting at 0°C, to manage the exothermic nature of the reaction and minimize the formation of side products. chemicalbook.comgoogle.com

Table 2: Comparison of Acylating Agents

| Acylating Agent | Formula | Reactivity | Notes |

|---|---|---|---|

| 3-Chloropropionyl Chloride | ClCH₂CH₂COCl | High | Most common agent for this synthesis; directly provides the required carbon skeleton and chlorine atom. tandfonline.comthieme-connect.com |

| 3-Chloropropionic Anhydride | (ClCH₂CH₂CO)₂O | Moderate | Can be used as an alternative to the acyl chloride, often with a Brønsted acid or milder Lewis acid catalyst. wikipedia.orgnih.gov |

Direct Chlorination Strategies for Related Phenylpropanones

An alternative synthetic approach involves the direct chlorination of a pre-existing phenylpropanone, such as 1-(2-chlorophenyl)propan-1-one. This strategy focuses on introducing the chlorine atom onto the propyl side chain after the ketone has been formed. Halogenation of ketones typically occurs at the α-carbon (the carbon adjacent to the carbonyl group) because the acidic α-hydrogen allows for the formation of an enol or enolate intermediate, which is nucleophilic. chemistrysteps.commasterorganicchemistry.com

However, for the synthesis of this compound, chlorination is required at the β-carbon (the '3' position). Direct chlorination at the β-position of a ketone is less straightforward than α-chlorination. Studies on the chlorination of propiophenone have shown that the reaction can be complex, sometimes leading to α-chlorination, ring chlorination, or subsequent oxidation and rearrangement products, depending on the conditions. dtic.milresearchgate.netresearchgate.net

The selection of the chlorinating reagent and the reaction environment is crucial for achieving the desired regioselectivity. Various reagents can be employed for the chlorination of ketones and related compounds.

Chlorine Gas (Cl₂) : Can be used for chlorination, often with a catalyst. A method for preparing m-chloropropiophenone from propiophenone uses chlorine gas with anhydrous aluminum chloride as a catalyst. google.com

Sulfuryl Chloride (SO₂Cl₂) : A common reagent for the α-chlorination of ketones, often proceeding via a radical or ionic mechanism depending on the presence of initiators.

N-Chlorosuccinimide (NCS) : A milder chlorinating agent often used for allylic and benzylic chlorination, as well as for the α-chlorination of ketones.

Optimizing the reaction environment is key to directing the chlorination. For instance, radical-mediated chlorination, often initiated by UV light, can sometimes favor substitution at positions other than the α-carbon, although selectivity can be poor. Acidic or basic conditions typically promote enol or enolate formation, leading preferentially to α-halogenation. chemistrysteps.com Therefore, achieving selective β-chlorination of a phenylpropanone remains a significant synthetic challenge that requires non-standard conditions or multi-step pathways.

Condensation Reactions in α-Halo Ketone Synthesis

While the target molecule, this compound, is a β-halo ketone, the principles of condensation reactions are fundamental in the synthesis of various halo ketones, particularly α-halo ketones. wikipedia.org α-Halo ketones are valuable synthetic intermediates, often prepared by the reaction of a ketone's enol or enolate form with an electrophilic halogen source like molecular bromine (Br₂) or chlorine (Cl₂). wikipedia.orgnih.gov

The Mannich reaction is a prominent three-component condensation reaction that produces β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgadichemistry.comorganic-chemistry.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. wikipedia.orgadichemistry.com The mechanism starts with the formation of an electrophilic iminium ion from the amine and formaldehyde. chemistrysteps.comwikipedia.org The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone product. masterorganicchemistry.comwikipedia.org Although this reaction does not directly yield a β-halo ketone, the resulting Mannich base can sometimes be a precursor for further transformations.

Another approach to synthesizing α-halo ketones involves the reaction of an acyl chloride with diazomethane (B1218177), which generates an α-diazo ketone. acs.org This intermediate can then be treated with a hydrogen halide (like HCl or HBr) to produce the corresponding α-halo ketone. acs.org

Modernized and Optimized Synthesis Protocols

The traditional Friedel-Crafts acylation involves the reaction of an acylating agent, such as 3-chloropropionyl chloride, with an aromatic substrate, in this case, 1,2-dichlorobenzene, in the presence of a Lewis acid catalyst. Modern protocols have focused on improving the efficiency, selectivity, and environmental footprint of this reaction.

Catalytic Systems and Ligand Design for Enhanced Yield and Selectivity

The choice of catalyst is paramount in Friedel-Crafts acylation to achieve high yield and regioselectivity. While aluminum chloride (AlCl₃) is the conventional catalyst, its use in stoichiometric amounts and the generation of hazardous waste have prompted research into more sustainable alternatives.

Modern catalytic systems for the acylation of substituted benzenes include a variety of Lewis acids and solid acid catalysts. For instance, metal triflates, such as hafnium (IV) triflate (Hf(OTf)₄) and lanthanide triflates (Ln(OTf)₃), have been shown to be effective in catalytic amounts for the acylation of compounds like chlorobenzene. chemistryjournals.net These catalysts are often recoverable and reusable, adding to the sustainability of the process. chemistryjournals.net Other metal halides, such as iron(III) chloride (FeCl₃), have also been employed, sometimes in hydrated forms, which can simplify handling. beilstein-journals.org

Solid acid catalysts, including zeolites, metal oxides like zinc oxide (ZnO), and clays, offer advantages in terms of ease of separation and reduced waste generation. chemistryjournals.netresearchgate.net For example, ZnO has been used for the Friedel-Crafts acylation of chlorobenzene under solvent-free conditions at room temperature, demonstrating a greener approach to this transformation. chemistryjournals.netresearchgate.net

While ligand design is a critical aspect of many transition-metal-catalyzed reactions for enhancing selectivity, its application in traditional Friedel-Crafts acylation is less common. However, in the broader context of asymmetric synthesis, the design of chiral ligands for Lewis acid catalysts is a key strategy for achieving enantioselectivity, which will be discussed in a later section.

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation of Substituted Benzenes

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, low cost | Stoichiometric amounts often needed, hazardous waste |

| Metal Triflates | Hf(OTf)₄, Ln(OTf)₃ | Catalytic amounts, recoverable, reusable | Higher cost |

| Solid Acids | Zeolites, ZnO, Clays | Easy separation, reusable, environmentally benign | Can have lower activity than homogeneous catalysts |

Solvent-Controlled and Solvent-Free Reaction Environments

The reaction solvent can significantly influence the outcome of a Friedel-Crafts acylation. In recent years, there has been a considerable push towards minimizing or eliminating the use of volatile organic solvents.

Solvent-free, or neat, reaction conditions have been successfully applied to the Friedel-Crafts acylation of various aromatic compounds. nih.govorganic-chemistry.org These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to accelerate the reaction. nih.govorganic-chemistry.org For example, a solvent-free synthesis of acylated harmalines has been achieved by grinding the substrate with an acylating agent and AlCl₃ at room temperature. nih.gov Similarly, zinc powder has been used to catalyze the acylation of aromatic compounds under solvent-free microwave conditions. organic-chemistry.org

Ionic liquids have also emerged as alternative "green" solvents for Friedel-Crafts reactions. beilstein-journals.org They can act as both the solvent and the catalyst, and their non-volatile nature makes them an environmentally friendlier option. beilstein-journals.org For instance, an iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylation has been developed in tunable aryl alkyl ionic liquids. beilstein-journals.org

Industrial-Scale Synthesis Considerations for Related Compounds

The industrial production of aromatic ketones via Friedel-Crafts acylation requires careful consideration of safety, cost, and environmental impact. azom.com The handling of large quantities of corrosive and water-sensitive catalysts like AlCl₃ poses significant challenges. researchgate.net Therefore, the development of robust and recyclable catalytic systems is a major focus of industrial research.

The use of solid acid catalysts is particularly attractive for large-scale operations as they can be used in fixed-bed reactors, simplifying product separation and catalyst recycling. researchgate.net However, catalyst deactivation can be an issue that needs to be addressed. researchgate.net

Continuous flow chemistry offers several advantages for the industrial synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation. flinders.edu.aunih.gov The application of continuous flow technology to Friedel-Crafts acylation is an area of active research.

Stereoselective Synthesis and Enantiomeric Enrichment

The development of stereoselective methods for the synthesis of chiral molecules is a major goal in modern organic chemistry, particularly for the pharmaceutical industry. While this compound is achiral, the introduction of chirality at a later stage or the synthesis of chiral analogues is of significant interest.

Chiral Catalysis and Asymmetric Induction in Related Systems

Asymmetric Friedel-Crafts reactions are a powerful tool for the synthesis of enantiomerically enriched aromatic compounds. rsc.org This is typically achieved through the use of a chiral Lewis acid catalyst, which is formed by the complexation of a Lewis acid with a chiral ligand. wikipedia.org These chiral catalysts create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. wikipedia.org

A wide range of chiral ligands, often possessing diol or dinitrogen functionalities, have been developed for this purpose. wikipedia.org Chiral Brønsted acids have also been successfully employed as catalysts in asymmetric Friedel-Crafts alkylations. rsc.org

While specific examples of the asymmetric synthesis of this compound are not documented, the principles of chiral catalysis can be applied to the synthesis of related chiral β-haloketones. researchgate.net The enantioselective synthesis of α-halogenated ketones has been achieved through various catalytic methods, demonstrating the feasibility of creating chiral centers adjacent to a halogen atom and a carbonyl group. jku.atresearchgate.net These methodologies provide a foundation for the future development of stereoselective syntheses of chiral analogues of this compound.

Biocatalytic Transformations and Enzymatic Resolution for Related Compounds

The synthesis of enantiomerically pure chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes such as ketoreductases, alcohol dehydrogenases, and lipases, offers a green and highly selective alternative to traditional chemical methods for the production of these valuable compounds. While specific biocatalytic transformations for this compound are not extensively detailed in the reviewed literature, methodologies for structurally similar compounds provide a strong basis for developing enzymatic routes to its corresponding chiral alcohol, (S)- or (R)-3-chloro-1-(2-chlorophenyl)propan-1-ol.

Role of Ketoreductases and Alcohol Dehydrogenases

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantioselectivity and under mild reaction conditions. kfupm.edu.sajiangnan.edu.cn These enzymes, dependent on cofactors such as nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), have been successfully employed in the synthesis of various chiral halohydrins, which are important building blocks in organic synthesis. kfupm.edu.sanih.gov

The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol. nih.gov However, a growing number of anti-Prelog ADHs have been identified and engineered, enabling the synthesis of (R)-alcohols. nih.gov For instance, an alcohol dehydrogenase from Lactobacillus brevis (LbADH) has been shown to quantitatively reduce a range of phenyl-ring-containing α-halogenated ketones to their corresponding (S)-halohydrins with greater than 99% enantiomeric excess (ee). nih.gov

While direct enzymatic reduction of this compound is not explicitly reported, studies on analogous compounds are highly relevant. For example, the ketoreductase SsCR from Scheffersomyces stipitis CBS 6045 has demonstrated high efficiency in the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a structurally similar substrate. researchgate.net This suggests that screening a diverse panel of KREDs and ADHs could identify suitable candidates for the asymmetric reduction of this compound to yield either the (S) or (R)-alcohol with high enantiopurity. The reaction conditions, including pH, temperature, co-solvent, and cofactor regeneration system, would be critical parameters for optimization.

Table 1: Examples of Ketoreductase/Alcohol Dehydrogenase-Catalyzed Asymmetric Reduction of Related Ketones

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Lactobacillus brevis (LbADH) | Phenyl-ring-containing α-halogenated ketones | (S)-halohydrins | >99% | nih.gov |

| Scheffersomyces stipitis CBS 6045 (SsCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99.9% | researchgate.net |

| Thermoanaerobacter pseudoethanolicus secondary ADH | α-haloacetophenone analogs | Optically active alcohols | Not specified | kfupm.edu.sa |

Lipase-Mediated Kinetic Resolution

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. Lipases are particularly versatile and commonly employed for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. nih.gov This strategy relies on the differential reaction rates of the two enantiomers with the enzyme, allowing for the separation of a slower-reacting enantiomer and a faster-forming product.

For compounds related to 3-chloro-1-(2-chlorophenyl)propan-1-ol, lipase-catalyzed kinetic resolution has been successfully demonstrated. A study on the synthesis of both enantiomers of 3-chloro-1-arylpropan-1-ols, including 3-chloro-1-phenylpropan-1-ol (B142418), utilized a two-step enzymatic process. researchgate.net The procedure involved an initial enantiomer-selective acylation of the racemic alcohol catalyzed by lipase from Pseudomonas fluorescens (LAK), followed by the hydrolysis of the resulting enantiomerically enriched ester mediated by lipase from Candida rugosa (CRL). researchgate.net This approach allowed for the production of enantiopure (S)-1-aryl-3-chloropropan-1-ols (99% ee) and, after hydrolysis of the acetate, the corresponding (R)-1-aryl-3-chloropropan-1-ols (97-99% ee). researchgate.net

The choice of lipase, acyl donor, and solvent are critical factors influencing the efficiency and enantioselectivity of the resolution. nih.gov For instance, in the resolution of aryltrimethylsilyl chiral alcohols, various lipases were screened, with the optimal choice depending on the specific substrate. mdpi.com Given these precedents, a similar lipase-mediated kinetic resolution strategy could be applied to racemic 3-chloro-1-(2-chlorophenyl)propan-1-ol to obtain both of its enantiomers in high optical purity.

Table 2: Lipase-Mediated Kinetic Resolution of Related 3-Chloro-1-arylpropan-1-ols

| Lipase Source | Substrate | Process | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Pseudomonas fluorescens (LAK) | rac-3-chloro-1-phenylpropan-1-ol | Enantioselective acylation | (S)-3-chloro-1-phenylpropan-1-ol | 99% | 34-42% | researchgate.net |

| Candida rugosa (CRL) | (R)-3-chloro-1-phenylpropyl acetate | Hydrolysis | (R)-3-chloro-1-phenylpropan-1-ol | 97-99% | 18-24% | researchgate.net |

Dynamic Kinetic Resolution Strategies

A major limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

A DKR process typically involves a biocatalyst for the stereoselective transformation and a chemical catalyst for the racemization. For the synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a DKR method has been developed. google.com This process utilizes lipase CALB as the biocatalyst for the resolution, an acidic resin as the racemization catalyst, and a 4-chlorophenol ester as the acyl donor. google.com The lipase selectively acylates the (R)-enantiomer, while the unreacted (S)-enantiomer is continuously racemized by the acidic resin, making it available for the enzymatic acylation. The resulting (R)-(+)-3-chloro-1-phenylpropan-1-ol ester is then hydrolyzed to yield the desired product. google.com

This strategy of combining an enzymatic reaction with a chemical racemization has proven effective for various substrates and could be a highly efficient approach for the large-scale synthesis of enantiopure 3-chloro-1-(2-chlorophenyl)propan-1-ol. The key challenge in developing a successful DKR process is to find compatible catalysts and reaction conditions that allow both the enzymatic resolution and the chemical racemization to proceed efficiently without interfering with each other.

Table 3: Components of a Dynamic Kinetic Resolution Strategy for a Related Compound

| Component | Function | Example for 3-chloro-1-phenylpropan-1-ol | Reference |

| Substrate | Racemic starting material | rac-3-chloro-1-phenylpropan-1-ol | google.com |

| Biocatalyst | Enantioselective resolution | Lipase CALB | google.com |

| Racemization Catalyst | In-situ racemization of the unreacted enantiomer | Acidic resin | google.com |

| Acyl Donor | Acylating agent for the enzymatic reaction | 4-chlorophenol ester | google.com |

| Final Product | Enantiomerically pure alcohol | (R)-(+)-3-chloro-1-phenylpropan-1-ol | google.com |

Chemical Reactivity and Reaction Pathways of 3 Chloro 1 2 Chlorophenyl Propan 1 One

Nucleophilic Substitution Reactions at the Chlorinated Carbon and Aromatic Ring

The molecule possesses two carbon-chlorine bonds. The chlorine atom on the propane (B168953) chain is an alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2), as the carbon atom it is attached to is electrophilic. ncert.nic.in The chlorine atom on the aromatic ring is an aryl halide and is generally unreactive towards nucleophilic substitution under standard conditions due to the partial double bond character between the carbon and chlorine atoms. ncert.nic.inpw.live

Amines, acting as potent nucleophiles, readily react with 3-Chloro-1-(2-chlorophenyl)propan-1-one. libretexts.org The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom on the electrophilic carbon of the chloropropane chain, displacing the chloride ion. chemguide.co.uk This substitution reaction typically follows an SN2 mechanism. byjus.com

The initial reaction with a primary amine (RNH₂) or ammonia (B1221849) results in the formation of a secondary or primary amine, respectively. chemguide.co.uklibretexts.org However, the product amine is also nucleophilic and can react further with another molecule of this compound. libretexts.org This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products. libretexts.orgchemguide.co.ukyoutube.com Using a large excess of the amine nucleophile can favor the formation of the primary substitution product. chemguide.co.uk

Table 1: Reaction with Nitrogen-Containing Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Ammonia | NH₃ | 3-Amino-1-(2-chlorophenyl)propan-1-one | |

| Primary Amine | R-NH₂ | 3-(Alkylamino)-1-(2-chlorophenyl)propan-1-one | |

| Secondary Amine | R₂NH | 3-(Dialkylamino)-1-(2-chlorophenyl)propan-1-one |

The table illustrates the general reaction products. The actual outcome can be a mixture depending on reaction conditions.

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), can substitute the aliphatic chlorine atom to form ethers and alcohols, respectively. pw.live These reactions are fundamental in synthetic organic chemistry. learncbse.in

Sulfur-containing nucleophiles, like thiols (RSH) and their conjugate bases, thiolates (RS⁻), are generally more potent nucleophiles than their oxygen counterparts. msu.edu They react efficiently with the aliphatic chloride of this compound to yield thioethers. This enhanced nucleophilicity of sulfur is a well-established principle in organic chemistry. msu.edu

Table 2: Reaction with Oxygen and Sulfur-Containing Nucleophiles

| Nucleophile Type | Reagent Example | Product Structure | Product Name |

| Oxygen | Sodium Methoxide (NaOCH₃) | 1-(2-Chlorophenyl)-3-methoxypropan-1-one | |

| Oxygen | Sodium Hydroxide (NaOH) | 1-(2-Chlorophenyl)-3-hydroxypropan-1-one | |

| Sulfur | Sodium Thioethoxide (NaSCH₂CH₃) | 1-(2-Chlorophenyl)-3-(ethylthio)propan-1-one | |

| Sulfur | Sodium Hydrosulfide (NaSH) | 1-(2-Chlorophenyl)-3-mercaptopropan-1-one |

Reduction Chemistry of the Ketone Moiety

The ketone functional group is readily susceptible to reduction, which transforms the carbonyl into a hydroxyl group, yielding an alcohol.

The choice of reducing agent is critical for controlling the reaction's outcome.

Sodium Borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent. It effectively reduces the ketone to a secondary alcohol without affecting the alkyl or aryl chloride functionalities. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727).

Lithium Aluminum Hydride (LiAlH₄) is a much stronger and less selective reducing agent. While it will readily reduce the ketone, it can also lead to the reduction of the alkyl chloride through a process known as dehalogenation. Therefore, using LiAlH₄ may result in a mixture of products, including the desired alcohol and the dehalogenated alcohol.

Table 3: Comparison of Reduction Reagents

| Reagent | Selectivity | Typical Solvent | Primary Product |

| Sodium Borohydride (NaBH₄) | High (reduces ketone only) | Ethanol, Methanol | 3-Chloro-1-(2-chlorophenyl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Low (can reduce ketone and C-Cl bond) | Tetrahydrofuran (THF), Diethyl ether | Mixture including 3-Chloro-1-(2-chlorophenyl)propan-1-ol and 1-(2-chlorophenyl)propan-1-ol |

The reduction of the prochiral ketone this compound creates a new stereocenter at the carbon bearing the hydroxyl group. Using achiral reducing agents like NaBH₄ or LiAlH₄ results in the formation of a racemic mixture of the two enantiomers: (R)- and (S)-3-chloro-1-(2-chlorophenyl)propan-1-ol.

Optically active (chiral) alcohols are highly valuable as intermediates in pharmaceutical synthesis. nih.govresearchgate.net The asymmetric reduction of the ketone can be achieved to produce one enantiomer in excess. Methods for this include:

Enzymatic Reduction : Biocatalysis using microbial reductases, such as those from Saccharomyces cerevisiae or Candida utilis, can exhibit high enantioselectivity. nih.govnih.gov For instance, research on the analogous compound 3-chloro-1-phenyl-1-propanone demonstrated that yeast reductase YOL151W could convert the substrate to the (S)-alcohol with 100% enantiomeric excess (e.e.). nih.gov Similarly, alcohol dehydrogenases from the Thermoanaerobacter genus have been used for stereospecific reductions. google.com

Catalytic Asymmetric Hydrogenation : This method employs chiral metal catalysts, such as supported iron-based catalysts, to achieve high yields and enantioselectivity. researchgate.netccsenet.org Studies on the hydrogenation of β-chloro-propiophenone have shown that reaction conditions like temperature, pressure, and catalyst concentration can be optimized to achieve yields up to 99% and e.e. values of 90%. researchgate.netccsenet.org

Table 4: Methods for Asymmetric Synthesis of Chiral Alcohols

| Method | Catalyst/Enzyme | Target Product Example | Reported Enantiomeric Excess (e.e.)* |

| Enzymatic Reduction | Saccharomyces cerevisiae Reductase | (S)-3-Chloro-1-phenyl-1-propanol | >99% nih.gov |

| Enzymatic Reduction | Candida utilis (immobilized) | (S)-3-Chloro-1-phenyl-1-propanol | 99.5% nih.gov |

| Catalytic Hydrogenation | Supported Iron-based Chiral Catalyst | (S)-3-Chloro-1-phenyl-1-propanol | 90% researchgate.netccsenet.org |

*Data is for the analogous compound 3-chloro-1-phenyl-1-propanone and serves as a reference for potential synthetic routes.

Oxidation Reactions and Oxidative Transformations

The oxidation of this compound is less commonly explored than its reduction or substitution chemistry. The molecule has several sites that could potentially react under oxidative conditions.

Oxidation of the Ketone : Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents, Baeyer-Villiger oxidation could occur, where an oxygen atom is inserted adjacent to the carbonyl group to form an ester.

Oxidation of the Alkyl Chain : Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially cleave the C-C bonds of the propyl chain, though this is often not a synthetically useful or selective transformation.

Oxidation of the Aromatic Ring : The chlorophenyl ring is relatively stable to oxidation, but under very harsh conditions, it can be degraded.

The most relevant oxidative transformation in the context of this molecule's chemistry is the oxidation of the corresponding alcohol, 3-chloro-1-(2-chlorophenyl)propan-1-ol, back to the parent ketone. This is a standard reaction in organic synthesis, often accomplished with reagents like chromium trioxide in acetic acid or pyridinium (B92312) chlorochromate (PCC).

Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, containing both a reactive haloalkane and a ketone, allows for intramolecular reactions to form cyclic structures. These reactions are often facilitated by the spatial proximity of the reacting groups.

One significant cyclization pathway is the intramolecular Friedel-Crafts reaction. Under the influence of a Lewis acid catalyst, the acyl group can be directed to the ortho-position of the chlorophenyl ring, leading to the formation of a six-membered ring and yielding a substituted indanone. The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution. The success of this cyclization is generally favorable for the formation of six-membered rings. masterorganicchemistry.com

Another potential cyclization involves the formation of chromanone derivatives. While direct synthesis from this compound requires specific conditions, related structures can be synthesized through various methods. For instance, 2-aryl-2,3-dihydro-4H-chromen-4-ones can be prepared through the cyclization of appropriate precursors. mdpi.comnih.gov

Rearrangement reactions, such as the Meyer-Schuster rearrangement, are also conceivable for derivatives of this compound. This acid-catalyzed rearrangement typically involves propargyl alcohols and leads to the formation of α,β-unsaturated ketones. Should the propanone backbone be modified to a propargyl alcohol, this pathway becomes accessible.

Carbon-Carbon Bond Forming Reactions Involving the Propanone Backbone

The propanone backbone of this compound provides several avenues for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis for building more complex molecular architectures.

Grignard Reactions: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX). For instance, reaction with methylmagnesium bromide would lead to the formation of a tertiary alcohol after an acidic workup. This reaction allows for the introduction of a variety of alkyl or aryl groups at the carbonyl carbon.

Alkylation of Enolates: The α-protons adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in an alkylation reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) is common to ensure complete enolate formation and prevent side reactions.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form an alkene and a phosphine (B1218219) oxide as a byproduct. This method is highly versatile for the synthesis of a wide range of alkenes.

Aldol (B89426) Condensation: Under basic or acidic conditions, the enolate of this compound can react with another molecule of itself or a different carbonyl compound in an aldol addition or condensation reaction. This reaction forms a β-hydroxy ketone (aldol adduct) which can sometimes dehydrate to form an α,β-unsaturated ketone.

The following table summarizes some key carbon-carbon bond-forming reactions applicable to this compound.

| Reaction Name | Reagents | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| α-Alkylation | 1. LDA; 2. R'-X | α-Substituted Ketone |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldol Addition | Base or Acid, Carbonyl | β-Hydroxy Ketone |

These reactions highlight the synthetic utility of this compound as a building block for more complex molecules. The interplay between the reactive sites within the molecule allows for a diverse range of chemical transformations.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 1 2 Chlorophenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum for 3-Chloro-1-(2-chlorophenyl)propan-1-one would be expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Region (approx. 7.2-7.8 ppm): The four protons on the 2-chlorophenyl ring would appear in this region. Due to the influence of the chloro and acyl substituents, they would exhibit a complex splitting pattern (multiplets). The exact chemical shifts would depend on the electronic effects of the substituents.

Aliphatic Region (approx. 3.5-4.5 ppm): The two methylene (B1212753) groups (-CH₂-) of the propane (B168953) chain would produce signals in this region. The group adjacent to the carbonyl (C2) and the group adjacent to the terminal chlorine (C3) would likely appear as two distinct triplets, assuming free rotation. The electronegativity of the adjacent atoms (carbonyl and chlorine) would cause these protons to be deshielded and shift downfield compared to a simple alkane. The coupling between these two non-equivalent methylene groups would result in a triplet-of-triplets pattern for each, following the n+1 rule.

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum would display nine distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon (approx. 195-205 ppm): The ketone carbonyl carbon is highly deshielded and would appear as a singlet at the low-field end of the spectrum.

Aromatic Carbons (approx. 125-140 ppm): Six signals would be expected for the carbons of the phenyl ring. The carbon attached to the chlorine atom and the carbon attached to the acyl group would have distinct chemical shifts from the other four.

Aliphatic Carbons (approx. 30-50 ppm): The two methylene carbons of the propane chain would appear in this region. The carbon bonded to the chlorine atom (C3) would be significantly deshielded compared to the carbon at the C2 position.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of the two methylene groups would confirm their connectivity. uantwerpen.be

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign which proton signal corresponds to which aliphatic carbon signal. uantwerpen.be

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Characteristic Vibrational Modes of Halogenated Ketones

C=O Stretch: A strong, sharp absorption band would be expected in the IR spectrum around 1690-1715 cm⁻¹ for the aryl ketone carbonyl group.

C-Cl Stretch: Absorptions corresponding to the C-Cl bonds would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic and aliphatic C-Cl stretches would likely have slightly different frequencies.

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring would be observed around 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C ring stretching).

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular ion peak (M⁺) would be expected at m/z 202, with a characteristic M+2 peak approximately two-thirds the intensity of the M⁺ peak, indicative of the two chlorine atoms. miamioh.edu Common fragmentation patterns would involve the loss of chlorine radicals (•Cl) and cleavage adjacent to the carbonyl group (alpha-cleavage).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In the context of this compound, GC-MS serves as a definitive tool for confirming its identity and assessing its purity.

The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. While specific retention data for this compound is not widely published, methods for the isomeric compound 3-chloro-1-phenylpropan-1-one utilize non-polar capillary columns where retention indices can be determined under programmed temperature ramps. nist.gov As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and fragments them into a unique, reproducible pattern. This mass spectrum acts as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. Furthermore, the technique is highly sensitive for detecting and quantifying trace-level impurities that may be present from the synthesis process, such as starting materials or side-products. Collaborative studies on related chlorinated compounds like 3-chloro-1,2-propanediol (B139630) (3-MCPD) have demonstrated the robustness of GC-MS for quantification at very low levels (≥0.010 mg/kg) in complex matrices. researchgate.netsemanticscholar.org

Table 1: Typical GC-MS Parameters for Analysis of Related Chlorinated Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte. policija.si |

| Column Type | Capillary (e.g., OV-101, Elite-5MS) | Provides high-resolution separation of components. nist.govbiointerfaceresearch.com |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Oven Program | Temperature Ramp (e.g., 6 K/min) | Optimizes separation of compounds with different boiling points. nist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. policija.si |

| MS Scan Range | m/z 50-550 amu | Detects the molecular ion and characteristic fragment ions. policija.si |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard GC-MS provides nominal mass data (integer masses), High-Resolution Mass Spectrometry (HRMS) delivers exact mass measurements with high precision (typically to four or more decimal places). This capability is critical for determining the elemental composition of a molecule, a key step in confirming its identity. For this compound, with the molecular formula C₉H₈Cl₂O, HRMS can experimentally verify its composition, distinguishing it from other potential compounds that may have the same nominal mass.

The technique, often coupled with liquid chromatography (LC-HRMS) using analyzers like Time-of-Flight (TOF), measures the mass-to-charge ratio with exceptional accuracy. This allows for the calculation of a unique elemental formula. The high resolving power of HRMS is instrumental in confirming the successful synthesis of the target compound and in the structural elucidation of unknown impurities.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂O |

| Nominal Mass | 202 Da |

| Monoisotopic (Exact) Mass | 201.99523 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for separating, identifying, and quantifying compounds in complex mixtures, particularly those that are non-volatile or thermally unstable and thus unsuitable for GC-MS. For this compound, LC-MS is the method of choice for comprehensive impurity profiling.

In research on the related compound bupropion, a substituted chlorophenyl propanone, LC-MS coupled with Time-of-Flight (TOF) and Photodiode Array (PDA) detection was effectively used to identify and characterize degradation impurities formed under stress conditions. nih.govsci-hub.st The study successfully elucidated the structures of multiple new impurities based on their accurate mass data and fragmentation patterns. nih.govsci-hub.st This approach is directly applicable to this compound to monitor its stability and identify potential degradants or synthesis-related impurities, which is crucial for quality control in pharmaceutical and research applications.

Table 3: Potential Impurities of this compound Detectable by LC-MS

| Potential Impurity | Molecular Formula | Reason for Presence |

|---|---|---|

| 1-(2-chlorophenyl)propan-1-one | C₉H₉ClO | Unreacted starting material or incomplete chlorination. |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | Side-product from synthesis or degradation. |

| 1-(2-chlorophenyl)-1-propanol | C₉H₁₁ClO | Result of ketone reduction. |

X-ray Crystallography for Solid-State Structure Elucidation of Analogs

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting model details exact bond lengths, bond angles, and intermolecular interactions.

Currently, specific X-ray crystallographic data for this compound is not available in the surveyed scientific literature. However, for structurally related analogs, this technique would be invaluable. If a suitable single crystal of an analog could be grown, X-ray crystallography would confirm its molecular connectivity and stereochemistry, offering insights into its conformation in the solid state and the nature of its crystal packing forces.

Advanced Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary workhorse for routine purity testing and quantification in academic and industrial laboratories. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com Analysis of the closely related isomer 3-chloropropiophenone (B135402) has demonstrated that high purity levels, such as 99.21%, can be accurately determined using HPLC. medchemexpress.com The method is validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision, making it a reliable tool for quality control. internationaljournalssrg.org

Table 4: Typical RP-HPLC Conditions for Analysis

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with acid modifier like formic or phosphoric acid) sielc.com |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 0.6 - 1.0 mL/min internationaljournalssrg.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) internationaljournalssrg.org |

Chiral Chromatography for Enantiomeric Excess Determination

It is crucial to note that this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and chiral separation is not applicable to the compound itself.

However, chiral chromatography is a vital technique for the analysis of chiral analogs. For instance, the related compound 2-Chloro-1-(3-chlorophenyl)propan-1-one possesses a chiral center at the second carbon of the propane chain and thus exists as a pair of enantiomers. Chiral chromatography is designed specifically to separate these non-superimposable mirror-image molecules. sigmaaldrich.com This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those sold under the brand names Chiralcel and Chiralpak, are widely used for this purpose. chromatographyonline.com By optimizing the mobile phase, flow rate, and temperature, baseline separation of enantiomers can be achieved, allowing for the determination of enantiomeric excess (e.e.), a critical quality attribute for chiral drugs and intermediates. sigmaaldrich.comchromatographyonline.com

Table 5: Principles of Chiral Chromatography for Chiral Analogs

| Concept | Description |

|---|---|

| Chirality | A property of a molecule that is non-superimposable on its mirror image, leading to enantiomers. sigmaaldrich.com |

| Chiral Stationary Phase (CSP) | A chromatographic stationary phase containing a single enantiomer of a chiral compound that facilitates separation. |

| Separation Mechanism | Based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and stabilities. |

| Goal | To resolve the racemic mixture into two distinct peaks, allowing for the quantification of each enantiomer. |

| Common CSPs | Polysaccharide derivatives (e.g., cellulose (B213188) and amylose (B160209) carbamates), protein-based phases, cyclodextrins. chromatographyonline.comnih.gov |

Computational Chemistry and Theoretical Studies on 3 Chloro 1 2 Chlorophenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, providing detailed information about molecular structures and properties.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsion of chemical bonds. A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, indicating the contribution of each bond or angle to a particular vibration. This allows for a detailed interpretation of experimental spectroscopic data.

Spectroscopic Property Simulations (e.g., Simulated NMR Spectra)

Computational methods can also simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the chemical shifts (δ) for proton (¹H) and carbon-13 (¹³C) atoms in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These simulations are invaluable for confirming the structure of a synthesized compound by comparing the theoretical spectrum with the one obtained experimentally.

While the framework for a comprehensive computational study of 3-Chloro-1-(2-chlorophenyl)propan-1-one is well-established, the specific data necessary to populate these analyses are not currently available in the public domain.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Molecular docking analyses of these related compounds have shown that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the active gorge of AChE. nih.gov The binding is typically stabilized by a combination of hydrophobic interactions and hydrogen bonds. It is plausible that this compound would also exhibit inhibitory activity towards AChE or other enzymes through similar binding mechanisms. The presence of the ortho-chlorine on the phenyl ring and the chlorine on the propyl chain would significantly influence the molecule's conformation and electronic distribution, thereby affecting its binding affinity and selectivity for specific protein targets.

The predicted binding affinity, often expressed as a docking score or in kcal/mol, would quantify the strength of the interaction. For related chloro-cathinones, these values have been shown to be comparable to known inhibitors, suggesting potential biological activity. nih.gov The mechanism of interaction for this compound would likely involve the aromatic ring engaging in pi-pi stacking or hydrophobic interactions with aromatic residues in the protein's active site, while the carbonyl group could act as a hydrogen bond acceptor.

Below is a hypothetical data table illustrating the kind of results a molecular docking study on this compound against a target like AChE might yield, based on findings for related compounds.

| Parameter | Predicted Value for this compound | Reference Compound (e.g., a known AChE inhibitor) |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | -8.5 |

| Key Interacting Residues | TYR70, TRP84, PHE330, TYR334 | TYR70, TRP84, PHE330, TYR334 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions, Halogen bonds | Hydrogen bonds, Hydrophobic interactions |

Theoretical Predictions of Pharmacokinetic and Pharmacodynamic Properties

Computational models are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions are crucial for early-stage drug development to assess the compound's potential viability.

For this compound, its pharmacokinetic profile can be theoretically estimated using various computational tools. The lipophilicity, often represented by the logarithm of the partition coefficient (logP), is a key determinant of absorption and distribution. The presence of two chlorine atoms would likely increase the lipophilicity of the molecule. Computational analysis of similar chlorinated chalcones has shown that the position of chlorine substituents significantly impacts logP values. scirp.org

Pharmacodynamic properties, which relate to the mechanism of action, are intrinsically linked to the molecular docking and interaction models discussed previously. The predicted binding affinity and the nature of the interactions with a biological target provide a basis for understanding the compound's potential pharmacological effects.

A theoretical ADMET profile for this compound is presented in the table below, based on general principles and data from related structures.

| ADMET Property | Predicted Characteristic | Rationale |

| Absorption | Moderate to high oral bioavailability | Increased lipophilicity due to chlorine atoms may enhance membrane permeability. |

| Distribution | Likely to cross the blood-brain barrier | Lipophilic nature suggests potential for CNS penetration. |

| Metabolism | Expected to undergo hepatic metabolism (e.g., reduction of the ketone, hydroxylation) | Propiophenone core is susceptible to enzymatic modifications. |

| Excretion | Primarily as metabolites via renal and/or biliary routes | Standard excretion pathway for xenobiotics. |

| Toxicity | Potential for neurotoxicity and cytotoxicity | Based on the observed effects of related chloro-cathinones. nih.gov |

Noncovalent Interaction (NCI) Analysis (e.g., Van der Waals, Hydrogen Bonding)

Noncovalent interactions are fundamental to the structure, stability, and function of chemical and biological systems. NCI analysis, a computational method, allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds.

For this compound, NCI analysis would reveal a complex interplay of forces. The chlorine atoms can participate in halogen bonding, a type of noncovalent interaction where the halogen atom acts as an electrophilic species. The aromatic ring can engage in π-stacking and C-H···π interactions. The carbonyl oxygen is a potential hydrogen bond acceptor.

In the context of a ligand-protein complex, NCI analysis can provide a detailed map of the interactions stabilizing the bound conformation. This goes beyond the simple distance-based criteria of molecular docking, offering a more nuanced understanding of the binding event. For instance, it can highlight regions of steric repulsion versus favorable van der Waals contacts.

The following table summarizes the potential noncovalent interactions involving this compound.

| Type of Noncovalent Interaction | Participating Moieties of the Compound | Potential Interacting Partners in a Biological System |

| Hydrogen Bonding | Carbonyl oxygen (acceptor) | Amino acid residues with donor groups (e.g., -OH, -NH) |

| Halogen Bonding | Chlorine atoms (donors) | Electron-rich atoms (e.g., oxygen, nitrogen) in amino acid side chains |

| Van der Waals Forces | Entire molecule | Hydrophobic pockets of a protein active site |

| Pi-Pi Stacking | Chlorophenyl ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| C-H···π Interactions | C-H bonds of the propyl chain and phenyl ring | Aromatic rings of amino acids |

Derivatization and Analog Development from 3 Chloro 1 2 Chlorophenyl Propan 1 One

Synthesis of Substituted Propanone Derivatives (e.g., Hydroxylated, Aminated)

The core structure of 3-chloro-1-(3-chlorophenyl)propan-1-one (B8585410) can be readily modified to introduce new functional groups, leading to substituted propanone derivatives with altered chemical properties. Key transformations include hydroxylation and amination.

Hydroxylated Derivatives: Hydroxylated analogs, such as 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, are recognized as important intermediates and related compounds in the synthesis of pharmaceuticals like bupropion. One common synthetic route to a hydroxylated derivative involves the aldol (B89426) condensation of 3-chlorobenzaldehyde (B42229) with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521), followed by dehydration and reduction. Another approach to creating hydroxylated propanones involves the asymmetric dihydroxylation of a precursor olefin. For example, (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone can be synthesized from a suitable precursor using an asymmetric dihydroxylation mixture (AD-mix-β) to achieve high enantioselectivity. chemicalbook.com

Aminated Derivatives: Amination of the propanone backbone is a critical step in the synthesis of pharmacologically active molecules. A common strategy involves the initial halogenation at the α-position of the ketone, followed by nucleophilic substitution with an amine. For instance, 3'-chloropropiophenone (B116997) can be brominated to yield m-chloro-α-bromopropiophenone. google.com This intermediate readily undergoes amination with an amine, such as t-butylamine, to produce compounds like (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, the active ingredient in bupropion. google.com This reaction is typically performed by refluxing the α-brominated ketone with an excess of the desired amine. google.com The resulting aminated propanone can then be converted to its hydrochloride salt for improved stability and handling. google.com

| Derivative Type | Compound Name | Synthetic Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| Hydroxylated | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | 3-Chlorobenzaldehyde and Acetone | Sodium hydroxide (NaOH) | |

| Aminated | (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone | m-Chloro-α-bromopropiophenone | t-Butylamine | google.com |

| Aminated | 2-Amino-1-(3-chlorophenyl)propan-1-one | α-Halogenated 3'-chloropropiophenone | Ammonia (B1221849) or an ammonia equivalent | nih.gov |

Transformation to Corresponding Alcohols and Amines

The ketone functionality of 3-chloro-1-(3-chlorophenyl)propan-1-one and its derivatives is a prime target for reduction, leading to the formation of corresponding secondary alcohols. These chiral alcohols are valuable precursors for various pharmaceuticals. researchgate.net

Reduction to Alcohols: The carbonyl group can be reduced to a hydroxyl group using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Of particular importance is the asymmetric reduction to produce enantiomerically pure alcohols. researchgate.net For example, 3-chloropropiophenone (B135402) can be hydrogenated to form 3-chloro-1-phenylpropanol, an essential building block for antidepressants. researchgate.net This transformation can be achieved with high enantiomeric excess using biocatalysts, such as immobilized Saccharomyces cerevisiae cells. researchgate.net Chemical methods, though sometimes reliant on expensive asymmetric reducing agents, are also employed. google.com

Transformation to Amines: The conversion of the ketone directly to an amine can be achieved through reductive amination. masterorganicchemistry.com This process involves the initial formation of an imine by reacting the ketone with an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the ketone. masterorganicchemistry.com This method avoids the problems of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com Alternatively, as described previously, amination can proceed via an α-halogenated ketone intermediate. google.com

| Product Type | Product Name | Starting Material | Transformation Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|---|

| Chiral Alcohol | (S)-3-Chloro-1-phenylpropanol | 3-Chloropropiophenone | Asymmetric Reduction | Saccharomyces cerevisiae | researchgate.net |

| Amine | Bupropion | 3'-Chloropropiophenone | α-Bromination followed by Amination | Bromine, t-Butylamine | google.com |

| General Amine | Substituted 1-Aryl-propan-1-amine | 1-Aryl-propan-1-one | Reductive Amination | Amine, NaBH₃CN | masterorganicchemistry.com |

Formation of Heterocyclic Systems Utilizing the Compound as a Precursor

β-Haloketones, such as 3-chloro-1-(3-chlorophenyl)propan-1-one, are versatile precursors for synthesizing a wide variety of heterocyclic compounds. gla.ac.uk The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon atom bearing the chlorine—allows for cyclization reactions with various binucleophiles.

A classic example of this reactivity is the synthesis of five-membered aromatic heterocycles. For instance, the reaction of a β-haloketone with hydrazine (B178648) or a substituted hydrazine is a well-established route to pyrazole (B372694) derivatives. The reaction proceeds via initial nucleophilic attack of one nitrogen atom on the carbonyl carbon, followed by an intramolecular nucleophilic substitution by the second nitrogen atom, displacing the chloride ion and forming the pyrazole ring after dehydration.

Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, and reaction with thiourea (B124793) can lead to the formation of aminothiazole rings. These transformations highlight the utility of the 3-chloro-1-(3-chlorophenyl)propan-1-one scaffold as a building block in the construction of more complex molecular architectures common in medicinal chemistry and materials science. gla.ac.uk

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The study of derivatives of 3-chloro-1-(3-chlorophenyl)propan-1-one provides valuable insights into structure-reactivity relationships (SRR) and structure-property relationships (SPR).

Structure-Reactivity: The reactivity of these compounds is heavily influenced by the nature of the substituents. For example, in nucleophilic substitution reactions at the α-carbon, the identity of the halogen is critical. The bromo analog, 2-bromo-1-(3-chlorophenyl)propan-1-one, undergoes faster nucleophilic substitution compared to its chloro counterpart. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide a better leaving group. Furthermore, the electron-withdrawing chlorine substituents on the molecule influence its reactivity in enzymatic reductions, where microbial ketoreductases can achieve high enantiomeric excess.

Strategic Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 3-Chloro-1-(2-chlorophenyl)propan-1-one as a key intermediate stems from the distinct reactivity of its functional groups. The ketone carbonyl group and the carbon-chlorine bond in the propyl chain are prime sites for a variety of chemical transformations.

The α-chloro ketone is a particularly valuable functional group in organic synthesis. The chlorine atom can be displaced by a wide range of nucleophiles in substitution reactions, allowing for the introduction of new functionalities. For instance, reaction with amines can lead to the formation of aminoketones, which are precursors to many heterocyclic compounds.

The carbonyl group itself can undergo nucleophilic addition reactions, such as Grignard reactions, or be reduced to a secondary alcohol. This alcohol can then be used in subsequent synthetic steps, for example, through esterification or etherification. The presence of the 2-chloro substituent on the phenyl ring also influences the reactivity of the molecule and can be a site for further modifications through cross-coupling reactions, or it can be an essential structural feature of the final target molecule.

The combination of these reactive sites allows for a stepwise and controlled assembly of complex molecular frameworks. For example, the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry, can be envisioned starting from this compound.

Building Block for Pharmaceutical Precursors and Active Pharmaceutical Ingredients

Halogenated compounds are integral to the development of many pharmaceuticals, with chlorine-containing drugs being widely represented in the market. googleapis.com Ketone-containing structures are also common motifs in active pharmaceutical ingredients (APIs). The structure of this compound makes it a plausible precursor for various pharmaceutical agents.

While direct synthesis of a marketed drug from this specific starting material is not prominently reported, its structural elements are found in several important pharmaceuticals. For instance, the related compound 3-chloropropiophenone (B135402) is a known intermediate. google.com Furthermore, the antidepressant Bupropion features a chlorinated phenyl ring and a ketone within a substituted aminoketone structure, highlighting the relevance of this class of compounds. wikipedia.org

The synthesis of chiral alcohols from chloropropiophenone derivatives is a key step in producing certain APIs. For example, optically active 3-chloro-1-phenylpropan-1-ol (B142418) is an important intermediate for the synthesis of drugs like Tomoxetine. google.com Reduction of this compound would yield the corresponding alcohol, 3-chloro-1-(2-chlorophenyl)propan-1-ol, a chiral molecule that could serve as a valuable building block for enantiomerically pure pharmaceuticals. The table below details related compounds and their pharmaceutical significance.

| Precursor/Intermediate | Resulting Pharmaceutical Class/API | Reference |

| 3-Chloropropiophenone | Antidepressants | google.com |

| (R)-(+)-3-chloro-1-phenylpropan-1-ol | Tomoxetine (for ADHD) | google.com |

| 3-Chloro-N-tert-butyl-β-ketoamphetamine | Bupropion (Antidepressant) | wikipedia.org |

Utilization in Agrochemical Synthesis

In the field of agrochemicals, halogenated compounds play a crucial role, particularly in the development of fungicides and herbicides. The triazole class of fungicides, for example, often contains halogenated phenyl groups.

A significant application in this area is the synthesis of the broad-spectrum fungicide Prothioconazole . wikipedia.org The chemical structure of Prothioconazole is 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione. A key intermediate in its synthesis is a molecule containing the 2-chlorophenyl and a modified propyl chain. wikipedia.orgresearchgate.net

One of the synthetic pathways to Prothioconazole involves the reaction of a Grignard reagent derived from 2-chlorobenzyl chloride with a cyclopropyl (B3062369) ketone derivative. wikipedia.org This highlights the importance of building blocks containing the 2-chlorophenyl moiety for the construction of this complex fungicide. Patents describing the synthesis of Prothioconazole and its intermediates confirm the use of precursors like 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-mercaptopropan-2-ol. googleapis.comgoogle.com

The table below presents information on Prothioconazole and a key intermediate in its synthesis.

| Compound | Application/Role | Key Structural Features | Reference |

| Prothioconazole | Broad-spectrum fungicide | Triazole, Thione, 2-Chlorophenyl | wikipedia.org |

| 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-mercaptopropan-2-ol | Intermediate in Prothioconazole synthesis | 2-Chlorophenyl, Hydroxypropyl | googleapis.comgoogle.com |

The synthesis of such complex agrochemicals underscores the strategic value of simpler, functionalized building blocks like this compound.

Green Chemistry Principles in the Synthesis of 3 Chloro 1 2 Chlorophenyl Propan 1 One

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In traditional syntheses, such as the Friedel-Crafts acylation, stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) are often required. organic-chemistry.org This leads to the generation of large quantities of hazardous waste during workup, resulting in a low atom economy.

To enhance atom economy and minimize waste in the synthesis of precursors to 3-Chloro-1-(2-chlorophenyl)propan-1-one, catalytic alternatives to stoichiometric reagents are sought. For instance, using catalytic amounts of solid acid catalysts or recyclable ionic liquids can significantly reduce waste streams. researchgate.net

Another key strategy for waste minimization is the development of one-pot synthesis protocols. For the synthesis of α-chloroketones, a one-pot conversion of ketones to their corresponding α-chloroketone acetals using iodobenzene (B50100) dichloride in ethylene (B1197577) glycol has been reported as a safer and efficient method, avoiding the use of toxic chlorine gas. organic-chemistry.org This approach, if adapted for this compound, could streamline the process and reduce waste from intermediate purification steps. Furthermore, avoiding the use of diazomethane (B1218177), a toxic and explosive reagent sometimes used for chain extension to produce α-chloroketones, in favor of safer alternatives like dimethylsulfoxonium methylide, also represents a significant step towards waste reduction and improved safety. nih.gov

Table 1: Comparison of Atom Economy for Different Synthetic Approaches to Aromatic Ketones

| Synthetic Approach | Catalyst | Atom Economy | Waste Generation |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Stoichiometric AlCl₃ organic-chemistry.org | Low | High (acidic aqueous waste) |

| Catalytic Friedel-Crafts Acylation | Zeolites, Ionic Liquids researchgate.net | High | Low (catalyst is recyclable) |

Use of Environmentally Benign Solvents and Reagents (e.g., Water as Reagent, Solvent-Free Approaches)

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste in a chemical process. Traditional Friedel-Crafts reactions often employ halogenated solvents like dichloromethane (B109758) or nitrobenzene, which are toxic and environmentally harmful. vaia.comchemicalforums.com

Greener alternatives include the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. rsc.org For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been effectively used as both a catalyst and a solvent in Friedel-Crafts acylation, demonstrating high yields under microwave irradiation. rsc.org Solvent-free, or solid-phase, reactions represent an even more environmentally friendly approach. rsc.org The Friedel-Crafts acylation of various aromatic compounds has been successfully carried out under solvent-free conditions, often with microwave assistance, leading to high yields and simplified product isolation. tandfonline.comresearchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While traditional Friedel-Crafts reactions are water-sensitive, methodologies have been developed for related reactions in water. For example, the synthesis of α-hydroxy aromatic ketones from α-bromo aromatic ketones has been achieved in water using microwave irradiation. documentsdelivered.com Additionally, selective oxyhalogenation of alkynes to produce α,α-dihaloketones has been demonstrated in water, showcasing the potential for aqueous-phase synthesis of halogenated ketones. organic-chemistry.org

Table 2: Impact of Solvent Choice on the Synthesis of Aromatic Ketones

| Solvent | Reaction Conditions | Yield | Environmental Impact |

|---|---|---|---|

| Dichloromethane vaia.com | Conventional heating | Good | High (toxic, volatile) |

| Deep Eutectic Solvent rsc.org | Microwave irradiation | High | Low (biodegradable) |

| Solvent-Free tandfonline.com | Microwave irradiation | High | Minimal |

Energy Efficiency in Reaction Design (e.g., Microwave-Assisted Synthesis, Sonochemistry)